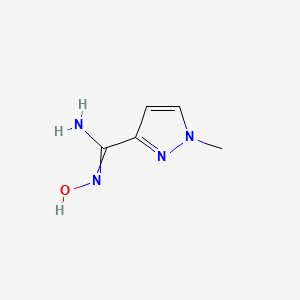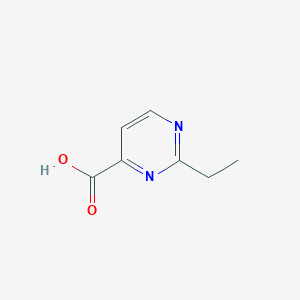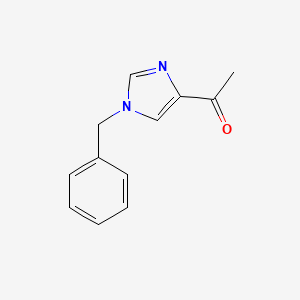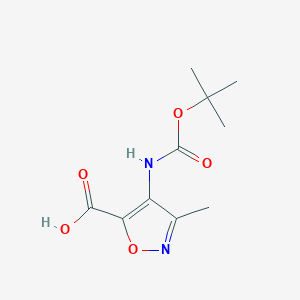
(1-(Piperidin-1-ylmethyl)cyclohexyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(Piperidin-1-ylmethyl)cyclohexyl)methanol: is an organic compound that features a piperidine ring attached to a cyclohexyl group, which is further connected to a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(Piperidin-1-ylmethyl)cyclohexyl)methanol typically involves the reaction of piperidine with cyclohexylmethyl chloride in the presence of a base such as sodium hydroxide. The resulting intermediate is then subjected to reduction using a reducing agent like lithium aluminum hydride to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (1-(Piperidin-1-ylmethyl)cyclohexyl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced further to form secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving strong bases or acids to facilitate the replacement of the hydroxyl group.
Major Products Formed:
Oxidation: Cyclohexyl ketones or aldehydes.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted cyclohexyl derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: In organic synthesis, (1-(Piperidin-1-ylmethyl)cyclohexyl)methanol is used as an intermediate for the preparation of more complex molecules
Biology and Medicine: Its piperidine moiety is a common structural feature in many drugs, making it a valuable building block for drug discovery and development .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it a versatile intermediate for the synthesis of a wide range of products .
Mechanism of Action
The mechanism by which (1-(Piperidin-1-ylmethyl)cyclohexyl)methanol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The piperidine ring can engage in hydrogen bonding and hydrophobic interactions, while the cyclohexyl group provides steric bulk, influencing the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
- (1-(Piperidin-1-ylmethyl)cyclohexyl)amine
- (1-(Piperidin-1-ylmethyl)cyclohexyl)chloride
- (1-(Piperidin-1-ylmethyl)cyclohexyl)ethanol
Uniqueness: (1-(Piperidin-1-ylmethyl)cyclohexyl)methanol is unique due to the presence of both a piperidine ring and a cyclohexyl group connected to a methanol moiety. This combination of structural features imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions further enhances its versatility in synthetic and industrial processes .
Properties
Molecular Formula |
C13H25NO |
|---|---|
Molecular Weight |
211.34 g/mol |
IUPAC Name |
[1-(piperidin-1-ylmethyl)cyclohexyl]methanol |
InChI |
InChI=1S/C13H25NO/c15-12-13(7-3-1-4-8-13)11-14-9-5-2-6-10-14/h15H,1-12H2 |
InChI Key |
RYFLVOVJHKCSCY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CN2CCCCC2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



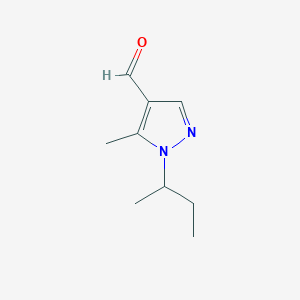
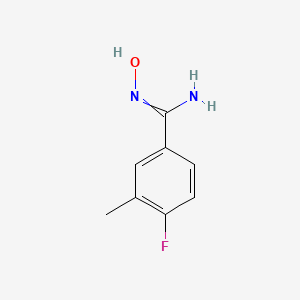

![3-[5-Hydroxy-2-(hydroxymethyl)pyridin-1-ium-1-yl]propanoic acid](/img/structure/B11818387.png)
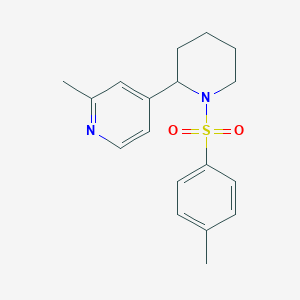
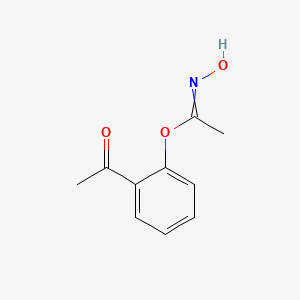
![methyl 5-[(Z)-hydroxyiminomethyl]furan-3-carboxylate](/img/structure/B11818390.png)
